3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-benzyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20-18-19(25(23-22-18)14-17-10-5-2-6-11-17)21-15-24(20)13-7-12-16-8-3-1-4-9-16/h1-12,15H,13-14H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGHJBIFXHSBR-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the benzyl and cinnamyl groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is with a molecular weight of approximately 329.363 g/mol. The compound features a fused triazole and pyrimidine ring system with both benzyl and cinnamyl substituents.
Synthesis Methods:
The synthesis of this compound can be achieved through various chemical reactions involving triazole and pyrimidine derivatives. Common methods include:
- Electrophilic cyclization : This method enhances regioselectivity and stereoselectivity in forming the desired triazolopyrimidine structure.
- Multi-step synthetic routes : These often involve the reaction of appropriate precursors under controlled conditions to facilitate cyclization .
Biological Activities
The biological activities of this compound have been investigated across several studies:
Antimicrobial Properties
Research indicates that compounds related to the triazolopyrimidine structure exhibit moderate antifungal activity against organisms such as Candida albicans . The presence of specific functional groups in the compound may enhance its interaction with microbial targets.
Anticancer Potential
Triazolopyrimidine derivatives have shown promise in cancer research due to their ability to inhibit specific cellular pathways involved in tumor growth. The unique structure of this compound may allow it to function as a selective inhibitor for certain cancer cell lines .
Case Studies
Several case studies have documented the applications and effectiveness of triazolopyrimidine derivatives:
- Study on Antifungal Activity :
- Anticancer Research :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential, activating caspase-9/3, and regulating the expression of proteins like Bax, Bak, PUMA, Bcl-2, and Mcl-1 . These interactions disrupt cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar compounds to 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its unique structural features lend it potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.363 g/mol. The compound features a fused triazole and pyrimidine ring system with substituents that significantly influence its biological activity.
Key Structural Features
- Fused Ring System : The triazole and pyrimidine rings contribute to the compound's stability and reactivity.
- Substituents : The presence of benzyl and cinnamyl groups enhances lipophilicity, potentially improving membrane permeability and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Electrophilic Cyclization : This method is often employed to achieve regioselectivity in forming the triazolopyrimidine structure.
- Reactions with Precursors : Appropriate triazole and pyrimidine derivatives are reacted under controlled conditions to facilitate cyclization.
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : These compounds may interact with specific enzymes or receptors involved in cancer cell signaling pathways.
- Microtubule Modulation : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of triazolopyrimidine derivatives:
- Substituent Effects : The nature and position of substituents on the aromatic rings significantly affect biological activity. Electron-withdrawing groups tend to enhance potency by stabilizing reactive intermediates during enzyme interactions .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Cytotoxicity Against Cancer Cell Lines : A series of triazolopyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results for lead optimization .
- Inhibition of Angiogenesis : Compounds similar to 3-benzyl-6-cinnamyl have been shown to inhibit angiogenesis in vitro by disrupting endothelial cell functions .
Q & A
Q. Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Carbon disulfide, NaOH, EtOH | 77 | |
| Cinnamyl substitution | Cinnamyl bromide, KOH, DMF | 68–74 |
How is the structural characterization of this compound validated in academic research?
Basic Question
Key methods include:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C3–N4 = 1.32 Å) and confirms substitution patterns .
- NMR spectroscopy : H NMR (δ 7.2–7.5 ppm for benzyl/cinnamyl protons) and C NMR (δ 160–165 ppm for carbonyl groups) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 364.12) .
Advanced Tip : Use SHELX for refining crystallographic data, especially for resolving disorder in cinnamyl substituents .
What is the proposed antiviral mechanism of this compound against Chikungunya virus (CHIKV)?
Basic Question
The compound inhibits CHIKV replication by targeting the viral capping enzyme nsP1, which is essential for 5'-RNA cap formation. This disrupts viral RNA stability and translation .
Q. Key Evidence :
- EC : 0.8–2.1 µM against CHIKV strains (e.g., LR2006 OPY1) in Vero cells .
- Selectivity index (SI) : >100 in cytotoxicity assays (e.g., CC > 200 µM in HEK293 cells) .
How do structural modifications impact antiviral potency?
Advanced Question
Structure-Activity Relationship (SAR) Insights :
- N3-Benzyl group : Critical for nsP1 binding; bulkier groups (e.g., 4-methoxybenzyl) reduce potency due to steric clashes .
- N6-Cinnamyl group : Enhances membrane permeability; unsaturated bonds improve activity against African and Asian CHIKV strains .
- C5 modifications : Thioether or hydrazine substitutions decrease activity, suggesting a preference for unmodified C5 .
Q. Methodological Recommendations :
Standardize assays using WHO reference strains (e.g., CHIKV-SGP11).
Include internal controls (e.g., ribavirin) to normalize inter-lab variability .
What crystallographic tools are recommended for resolving structural ambiguities?
Advanced Question
Q. Table 3: Crystallographic Data Highlights
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | 0.042 |
| Bond angle variance | <0.005 Ų |
Does this compound show cross-strain efficacy against other alphaviruses?
Advanced Question
Limited activity is observed against Venezuelan equine encephalitis virus (VEEV) and Sindbis virus (EC > 10 µM). Specificity for CHIKV nsP1 is attributed to structural differences in the capping enzyme’s active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
